(R)-(-)-Mandelic acid

Catalog No.
S534485
CAS No.
611-71-2
M.F
C8H8O3
M. Wt
152.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(-)-Mandelic acid

CAS Number

611-71-2

Product Name

(R)-(-)-Mandelic acid

IUPAC Name

(2R)-2-hydroxy-2-phenylacetic acid

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/t7-/m1/s1

InChI Key

IWYDHOAUDWTVEP-SSDOTTSWSA-N

SMILES

O=C(O)[C@H](O)C1=CC=CC=C1

Solubility

110000 mg/L (at 25 °C)

Synonyms

Mandelic acid, (R)-; Mandelic acid, D-; D-2-Phenylglycolic acid;

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)O

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)O)O

Description

The exact mass of the compound (r)-Mandelic acid is 152.0473 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 110000 mg/l (at 25 °c). It belongs to the ontological category of mandelic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chiral Resolving Agent

Due to its chirality, (R)-(-)-mandelic acid can be used to separate racemic mixtures (mixtures containing equal amounts of left-handed and right-handed molecules) into their individual enantiomers (mirror image molecules). This separation is crucial in various research areas, including drug discovery and development. Enantiomers can have vastly different biological properties, and isolating the desired enantiomer is often essential for effective drug action.

Pharmaceutical Synthesis

(R)-(-)-Mandelic acid serves as a valuable building block in the synthesis of various pharmaceutical drugs, including antibiotics like penicillin and cephalosporin. Its chiral nature allows for the creation of specific enantiomers required for the desired drug activity.

(R)-(-)-Mandelic acid is an aromatic alpha-hydroxy acid characterized by the molecular formula C8H8O3C_8H_8O_3. It appears as a white crystalline solid and is soluble in water and polar organic solvents. The compound is a chiral molecule, with its enantiomer being (S)-(+)-mandelic acid. It was first discovered in 1831 by Ferdinand Ludwig Winckler while heating amygdalin with hydrochloric acid, and its name derives from the German word for almond, "Mandel" .

Mandelic acid is recognized for its role as a precursor in various pharmaceutical applications, particularly due to its antibacterial properties. It has been utilized in the treatment of urinary tract infections and as an active ingredient in chemical peels .

, including:

  • Esterification: Reacting with alcohols to form esters, which are used in various pharmaceutical formulations.
  • Decarboxylation: Under specific conditions, mandelic acid can lose carbon dioxide to yield phenylacetaldehyde.
  • Alkylation: Recent studies have shown that mandelic acid can undergo Friedel-Crafts alkylation when catalyzed by zeolites, yielding diarylacetic acids .

The reactivity of mandelic acid is attributed to its hydroxyl and carboxylic acid functional groups, allowing it to engage in diverse organic transformations.

Mandelic acid exhibits significant biological activity, particularly as an antibacterial agent. It has demonstrated efficacy against various bacterial strains and is commonly used in medical applications for treating urinary tract infections due to its ability to lower urinary pH and inhibit bacterial growth . Additionally, derivatives of mandelic acid are involved in the metabolism of catecholamines, influencing neurotransmitter activity .

Mandelic acid can be synthesized through several methods:

  • Hydrolysis of Mandelonitrile: This method involves the acid-catalyzed hydrolysis of mandelonitrile, which can be derived from benzaldehyde and sodium bisulfite.
  • Base Hydrolysis: Another approach includes the base hydrolysis of phenylchloroacetic acid or dibromacetophenone.
  • Heating Phenylglyoxal: Mandelic acid can also be produced by heating phenylglyoxal with alkalis .

These methods highlight the versatility of mandelic acid synthesis, making it accessible for various industrial applications.

Mandelic acid finds numerous applications across different fields:

  • Pharmaceuticals: Used as an intermediate for synthesizing drugs such as cyclandelate and homatropine.
  • Cosmetics: Employed in chemical peels and skin care products due to its exfoliating properties.
  • Food Industry: Acts as a flavoring agent and preservative.
  • Biotechnology: Utilized in biotechnological processes for producing derivatives through genetically modified organisms .

Studies on (R)-(-)-mandelic acid interactions reveal its potential effects on various biological systems. For instance, it has been shown to interact with enzymes involved in metabolic pathways, influencing the metabolism of catecholamines. Additionally, research indicates that mandelic acid can modulate the activity of certain bacterial enzymes, enhancing its antibacterial properties .

Several compounds share structural similarities with (R)-(-)-mandelic acid. Below is a comparison highlighting their uniqueness:

CompoundStructure TypeKey Features
(S)-(+)-Mandelic AcidEnantiomerOpposite chirality; similar applications
Lactic AcidHydroxy AcidUsed in food industry; less potent antibacterial
Salicylic AcidBeta Hydroxy AcidAnti-inflammatory properties; used in acne treatment
Glycolic AcidAlpha Hydroxy AcidCommonly used in skincare; smaller molecular size

(R)-(-)-Mandelic acid stands out due to its unique chiral configuration, which influences its biological activity and therapeutic applications compared to these similar compounds.

Traditional Chemical Synthesis Routes

Benzaldehyde-Based Condensation Reactions

The benzaldehyde-based condensation reactions represent the most fundamental and widely employed chemical synthesis routes for mandelic acid production. These methodologies typically involve the formation of mandelonitrile as a key intermediate, followed by acidic hydrolysis to yield the target compound [1] [2].

The classical benzaldehyde-sodium cyanide route involves the direct nucleophilic addition of cyanide to benzaldehyde, forming mandelonitrile. In this mechanism, the cyanide ion attacks the carbonyl carbon of benzaldehyde, leading to the formation of a cyanohydrin intermediate. This process occurs via a two-step mechanism where cyanide is first added to the carbonyl group, followed by protonation to form benzaldehyde cyanohydrin [3]. The reaction proceeds at room temperature initially, followed by hydrolysis under steam bath conditions for 12 hours in cold conditions and an additional 5-6 hours of heating [1].

A more controlled approach utilizes the benzaldehyde-sodium bisulfite-cyanide route, which provides enhanced safety and improved reaction control. In this method, benzaldehyde first reacts with sodium bisulfite to form the corresponding bisulfite adduct, sodium hydroxy(phenyl)methanesulfonate. The bisulfite ion acts as a nucleophile, adding to the aldehyde to yield a tetrahedral alkoxide intermediate [4]. Subsequently, potassium cyanide is introduced to displace the sulfonate group, forming mandelonitrile, which is then subjected to acidic hydrolysis to produce mandelic acid [1] [4].

The traditional synthesis procedure involves placing a solution of 150 grams (3 moles) of sodium cyanide in 500 cubic centimeters of water and 318 grams (3 moles) of benzaldehyde in a wide-mouthed glass jar fitted with a mechanical stirrer. A saturated solution of sodium bisulfite (850 cubic centimeters) is added slowly over 10-15 minutes, with the addition of 900 grams of cracked ice during the first half of the bisulfite solution addition [1]. The resulting mandelonitrile layer is separated and immediately subjected to hydrolysis with concentrated hydrochloric acid (425 cubic centimeters, specific gravity 1.19) at room temperature for approximately 12 hours, followed by heating on a steam bath for 5-6 hours [1].

Recent advancements in benzaldehyde-based synthesis have incorporated alternative reaction pathways. The base hydrolysis of phenylchloroacetic acid and dibromoacetophenone provides alternative routes to mandelic acid formation. Additionally, heating phenylglyoxal with alkalis has been demonstrated as a viable synthetic approach [2].

Synthesis MethodSubstrateTemperature (°C)Reaction TimeKey Advantages
Classical benzaldehyde-cyanide routeBenzaldehyde + NaCNRoom temperature → Steam bath12 h cold + 5-6 h heatingDirect synthesis, established methodology
Benzaldehyde-bisulfite-cyanide routeBenzaldehyde + NaHSO₃ + NaCNRoom temperature → Steam bath12 h cold + 5-6 h heatingEnhanced safety, controlled reaction
Phenylchloroacetic acid hydrolysisPhenylchloroacetic acidElevatedVariableAlternative starting material
Dibromoacetophenone routeDibromoacetophenoneElevatedVariableHigh conversion potential

Phase Transfer Catalysis (PTC) Approaches

Phase transfer catalysis has emerged as a significant advancement in mandelic acid synthesis, offering improved reaction efficiency and enhanced product yields under milder conditions. These methodologies employ phase transfer catalysts to facilitate the transport of ionic species across phase boundaries, enabling reactions between reagents in different phases [5] [6].

The β-cyclodextrin-[bmim]PF₆ composite phase transfer catalyst system represents a notable innovation in mandelic acid synthesis. This system combines the cavity-forming properties of β-cyclodextrin with the unique solvent characteristics of ionic liquids. The 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF₆) ionic liquid serves as both a reaction medium and a component of the composite catalyst system [5]. The β-cyclodextrin provides a hydrophobic cavity that can accommodate the benzaldehyde substrate, while the ionic liquid facilitates the reaction by providing a favorable ionic environment [5].

The complex phase transfer catalyst approach utilizing triethylbenzylammonium chloride (TEBA) and poly(ethylene glycol)-800 (PEG-800) has demonstrated exceptional performance in mandelic acid synthesis. This methodology achieves an 81% yield at 60°C within 2 hours when benzaldehyde reacts with chloroform in the presence of the TEBA-PEG-800 complex catalyst system [7] [8]. The reaction mechanism involves the formation of a dichlorocarbene intermediate from chloroform under basic conditions, which subsequently reacts with benzaldehyde to form an unstable dichloroepoxide intermediate that rearranges to produce mandelic acid [7].

The typical procedure for the TEBA-PEG-800 system involves combining distilled benzaldehyde (9.42 mmol), triethylbenzylammonium chloride (0.44 mmol), poly(ethylene glycol)-800 (0.28 mmol), and chloroform (42.8 mmol) in a 100-milliliter three-neck flask at 60°C under argon atmosphere. A 50% aqueous sodium hydroxide solution (2.5 milliliters) is added dropwise over 1 hour while maintaining the temperature at 60°C. After the addition, the mixture continues to react at 60°C for 2 hours [8].

Tetrabutyl ammonium bromide (TBAB) has been extensively investigated as a phase transfer catalyst for mandelic acid synthesis. The TBAB-catalyzed reaction demonstrates enhanced reaction rates and improved yields compared to traditional methods. The optimal reaction conditions involve benzaldehyde, chloroform, and TBAB in the presence of 50% aqueous sodium hydroxide at temperatures ranging from 55-60°C for 2 hours, achieving yields up to 89.6% [6] [9].

The phase transfer catalysis mechanism involves the quaternary ammonium salt catalyst facilitating the transport of hydroxide ions from the aqueous phase to the organic phase, where they can react with chloroform to generate dichlorocarbene. This reactive intermediate subsequently undergoes nucleophilic addition with benzaldehyde, followed by rearrangement and hydrolysis to yield mandelic acid [6].

PTC SystemCatalystTemperature (°C)Time (h)Yield (%)Advantages
β-cyclodextrin-[bmim]PF₆Composite catalystNot specifiedVariableOptimizedGreen ionic liquid medium
TEBA-PEG-800 complexTEBA + PEG-80060281High yield, short reaction time
TBAB systemTBAB55-60289.6Excellent yield, mild conditions

Biocatalytic Production Strategies

Microbial Asymmetric Hydrolysis of Mandelonitrile

Microbial asymmetric hydrolysis represents a revolutionary approach to (R)-(-)-mandelic acid production, offering exceptional enantioselectivity and environmentally sustainable synthesis pathways. This biocatalytic strategy exploits the inherent chirality of enzymatic systems to achieve highly selective transformations of racemic substrates [10] [11] [12].

Alcaligenes faecalis ATCC 8750 has demonstrated remarkable capability for the asymmetric hydrolysis of mandelonitrile to produce (R)-(-)-mandelic acid with exceptional enantiopurity. This microorganism produces an R-enantioselective nitrilase that specifically hydrolyzes the R-enantiomer of mandelonitrile while leaving the S-enantiomer largely unreacted [11]. The system achieves 100% enantiomeric excess for the (R)-(-)-mandelic acid product, with an overall yield of 91% from racemic mandelonitrile [11].

The unique mechanism underlying this transformation involves dynamic kinetic resolution, where the unreacted S-mandelonitrile undergoes spontaneous racemization due to chemical equilibrium, allowing for theoretical 100% conversion of the racemic substrate to the desired R-enantiomer [11]. The organism possesses both an R-enantioselective nitrilase for mandelonitrile and an amidase for mandelamide, enabling complete conversion through multiple enzymatic pathways [11].

Optimal cultivation conditions for Alcaligenes faecalis ATCC 8750 require ammonium acetate or L-glutamic acid as the carbon source and n-butyronitrile as an inducer in the culture medium. These conditions prove effective for bacterial growth and the induction of (R)-(-)-mandelic acid-producing activity [11]. The organism also demonstrates the capability to produce (R)-(-)-mandelic acid when benzaldehyde plus hydrogen cyanide is used as the substrate, providing operational flexibility [11].

Recombinant Escherichia coli systems expressing nitrilases from Alcaligenes species have shown exceptional performance in large-scale (R)-(-)-mandelic acid production. The recombinant Escherichia coli strain containing the nitrilase gene from Alcaligenes sp. ECU0401 demonstrates remarkable substrate tolerance, capable of processing mandelonitrile concentrations up to 600 millimolar [12]. This system achieves 197 millimolar (R)-(-)-mandelic acid concentration after only 4 hours of transformation, reaching 520 millimolar after 17.5 hours of conversion with 99% enantiomeric excess [12].

The biocatalyst production was significantly enhanced through optimization of culture conditions, increasing from 500 to 7000 units per liter. The recombinant Escherichia coli whole cells showed strong tolerance against high substrate concentrations up to 200 millimolar, and the concentration of (R)-(-)-mandelic acid after only 4 hours of transformation reached 197 millimolar with 99% enantiomeric excess [12]. In fed-batch reactions with 600 millimolar mandelonitrile as substrate, cumulative production of (R)-(-)-mandelic acid after 17.5 hours reached 520 millimolar [12].

The recombinant cells demonstrate excellent reusability, retaining 40% of initial activity after 10 batches of reaction, making the system economically viable for industrial applications [12]. The highly substrate and product tolerable nature of this recombinant nitrilase suggests significant potential for practical production of optically pure (R)-(-)-mandelic acid [12].

Rhodococcus rhodochrous ATCC BAA-870 nitrile hydratase represents another significant advancement in enantioselective mandelonitrile transformation. When immobilized on poly(vinyl alcohol)/chitosan-glutaraldehyde support, this enzyme system converts rac-mandelonitrile to (R)-amide by dynamic kinetic resolution with enantiomeric excess up to 81% [13]. The optimal reaction conditions involve temperature of 40°C and pH 8, with the immobilized enzyme showing higher retention of activity in methanol compared to other cosolvents [13].

Microbial SystemSubstrate ConcentrationProduct ConcentrationEnantiomeric Excess (%)Reaction TimeKey Advantages
A. faecalis ATCC 8750Racemic mandelonitrile91% yield100VariableComplete enantioselectivity, dynamic kinetic resolution
Recombinant E. coli (Alcaligenes nitrilase)Up to 600 mM520 mM9917.5 hHigh substrate tolerance, scalable
R. rhodochrous (immobilized)rac-MandelonitrileVariable81VariableReusable catalyst, stable system

Enzymatic Resolution Techniques

Enzymatic resolution techniques represent sophisticated biocatalytic approaches that leverage the inherent chirality and selectivity of enzymes to achieve highly enantioselective transformations in (R)-(-)-mandelic acid production. These methodologies encompass diverse enzymatic systems including nitrilases, nitrile hydratases, amidases, and novel artificial enzyme cascades [10] [14] [15].

Nitrilase-catalyzed transformations constitute the cornerstone of enzymatic mandelic acid production, offering exceptional enantioselectivity and operational simplicity. Three primary enzymes - nitrilase, nitrile hydratase, and amidase - have been systematically investigated for (R)-(-)-mandelic acid production, with mandelonitrile, mandelamide, and o-chloromandelonitrile serving as viable substrates [10]. Microbial transformation using these enzymatic systems achieves optically pure (R)-(-)-mandelic acid with 100% productive yield [10].

The artificial enzyme cascade approach represents a paradigm shift in biocatalytic mandelic acid synthesis, enabling production from diverse renewable feedstocks. A three-enzyme artificial cascade comprising styrene monooxygenase (SMO), epoxide hydrolase (StEH), and alditol oxidase (AldO) has been developed for direct conversion of styrene to (R)-mandelic acid [14]. This system, expressed in recombinant Escherichia coli (S2A) cells, achieves 1.52 grams per liter (R)-mandelic acid from styrene with greater than 99% enantiomeric excess [14].

The styrene-to-mandelic acid cascade operates through a sophisticated epoxidation-hydrolysis-double oxidation mechanism. Styrene monooxygenase catalyzes the initial epoxidation of styrene to (S)-styrene oxide, followed by epoxide hydrolase-catalyzed hydrolysis to (R)-1,2-phenylethanediol, and finally alditol oxidase-mediated oxidation to (R)-mandelic acid [14]. The reaction is conducted using 15 grams cell dry weight per liter of Escherichia coli (S2A) cells in potassium phosphate buffer (200 millimolar, pH 8.0) containing 0.5% glucose and n-hexadecane (1:1 volume ratio) at 30°C for 24 hours [14].

An expanded five-enzyme artificial cascade incorporating phenylalanine ammonia lyase (PAL) and phenylacrylic acid decarboxylase (PAD) enables direct conversion of L-phenylalanine to (R)-mandelic acid [14]. This system, designated Escherichia coli (P2S2A), achieves 913 milligrams per liter (R)-mandelic acid with greater than 99% enantiomeric excess from L-phenylalanine substrate [14]. The five-enzyme cascade demonstrates exceptional versatility, enabling production from biobased L-phenylalanine and renewable feedstocks such as glycerol and glucose [14].

The fermentative production approach combines L-phenylalanine biosynthesis pathways with artificial enzyme cascades in engineered Escherichia coli NST74 strains. Single-strain fermentation achieves 228 milligrams per liter and 152 milligrams per liter (R)-mandelic acid from glycerol and glucose, respectively, in n-hexadecane-aqueous two-phase systems [14]. Enhanced production (760 milligrams per liter from glycerol and 455 milligrams per liter from glucose) is achieved through coupled-cell biotransformation utilizing separate strains for L-phenylalanine production and mandelic acid synthesis [14].

Lipase-catalyzed transesterification represents another significant enzymatic resolution approach, particularly effective at elevated temperatures. Thermophilic lipase BTL2 catalyzes the enantioselective ethanolysis of racemic 2-(butyryloxy)-2-phenylacetic acid in ionic liquid media at temperatures up to 120°C [16]. The system demonstrates exceptional thermal stability and enantioselectivity, producing both enantiomers of mandelic acid through controlled reaction conditions [16].

The mandelate racemase-catalyzed dynamic kinetic resolution approach combines enzymatic racemization with crystallization separation techniques. This chemoenzymatic method achieves high yields by continuously racemizing the undesired enantiomer while selectively crystallizing the desired (R)-mandelic acid as diastereomeric salts [17] [18]. The process operates under mild aqueous conditions and enables theoretical yields approaching 100% through elimination of the 50% yield limitation inherent in classical kinetic resolution [17].

Enzymatic SystemSubstrateProduct ConcentrationEnantiomeric Excess (%)Temperature (°C)Key Innovation
Three-enzyme cascade (SMO-StEH-AldO)Styrene (20 mM)1.52 g/L>9930Direct styrene conversion
Five-enzyme cascade (PAL-PAD-SMO-StEH-AldO)L-Phenylalanine (15 mM)913 mg/L>9930Renewable feedstock utilization
Coupled-cell biotransformationGlycerol/Glucose760/455 mg/L>9930Integrated bioprocess
Thermophilic lipase BTL2Racemic esterVariableHigh120Extreme temperature stability
Mandelate racemase DKRRacemic mandelic acidHigh yield94.935-55Dynamic kinetic resolution

Green Chemistry Innovations

Ultrasound-Assisted Synthesis in Ionic Liquids

Ultrasound-assisted synthesis in ionic liquids represents a cutting-edge advancement in green chemistry applications for mandelic acid production, combining the unique properties of ionic liquids with the activation effects of ultrasonic irradiation to achieve enhanced reaction efficiency and environmental sustainability [6] [19] [20].

The integration of ultrasonic irradiation with ionic liquid media provides multiple synergistic benefits for mandelic acid synthesis. Ultrasonic waves generate acoustic cavitation phenomena that create high-energy microenvironments with localized temperatures and pressures, facilitating bond formation and breaking processes [20]. When combined with ionic liquids, these effects are amplified due to the unique physicochemical properties of ionic liquid systems, including negligible vapor pressure, high thermal stability, and tunable solvation characteristics [20].

The 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF₆) ionic liquid system with tetrabutyl ammonium bromide (TBAB) as phase transfer catalyst demonstrates exceptional performance in ultrasound-assisted mandelic acid synthesis. This methodology achieves 89.6% yield at 60°C within 2 hours when benzaldehyde reacts with chloroform under ultrasonic irradiation [6]. The reaction mechanism involves the generation of dichlorocarbene from chloroform under basic conditions, facilitated by both the ionic liquid medium and ultrasonic activation [6].

The optimization of ultrasound-assisted synthesis requires careful consideration of multiple parameters including ultrasonic frequency, reaction temperature, catalyst type, and solvent composition. Studies have demonstrated that ultrasonically promoted synthesis of mandelic acid by phase transfer catalysis in ionic liquid exhibits significant enhancement in reaction yields under ambient conditions compared to conventional heating methods [6]. The ultrasonic frequency optimization typically ranges from 20-40 kilohertz, with power densities adjusted to provide optimal cavitation effects without excessive thermal degradation [19].

Temperature control in ultrasound-assisted ionic liquid systems requires precise optimization to balance reaction rate enhancement with catalyst stability. The optimal temperature range of 55-60°C provides sufficient activation energy for efficient conversion while maintaining the structural integrity of the ionic liquid medium and avoiding excessive cavitation bubble collapse that could lead to catalyst deactivation [9]. The reaction time is significantly reduced compared to conventional methods, with complete conversion typically achieved within 2 hours under optimized conditions [6].

The phase transfer catalyst selection significantly influences the efficiency of ultrasound-assisted synthesis in ionic liquids. Tetrabutyl ammonium bromide (TBAB) demonstrates superior performance compared to other quaternary ammonium salts due to its optimal lipophilicity and ionic liquid compatibility [6]. The catalyst loading typically ranges from 5-10 mole percent relative to the benzaldehyde substrate, providing sufficient catalytic activity without excessive cost burden [9].

The ionic liquid medium provides several advantages beyond conventional organic solvents, including enhanced substrate solubility, improved catalyst stability, and reduced environmental impact due to negligible volatility [20]. The [bmim]PF₆ ionic liquid demonstrates excellent thermal stability up to 200°C and can be recycled multiple times without significant degradation, enhancing the overall sustainability of the process [6].

Reaction mechanism studies indicate that ultrasonic irradiation facilitates the formation of hydroxide-rich micelles at the phase interface, enhancing the generation of dichlorocarbene intermediates [7]. The ionic liquid medium stabilizes these reactive intermediates and provides a favorable environment for the subsequent nucleophilic addition to benzaldehyde [6]. The ultrasonic activation also promotes mass transfer between phases, reducing diffusion limitations and enhancing overall reaction efficiency [19].

ParameterOptimal ValueEffect on YieldMechanism of Enhancement
Ultrasonic Frequency20-40 kHzIncreased cavitation efficiencyEnhanced mass transfer and activation
Temperature55-60°CBalanced rate and stabilityOptimal thermodynamic and kinetic balance
TBAB Loading5-10 mol%Catalytic efficiencyPhase transfer facilitation
Reaction Time2 hoursComplete conversionAccelerated kinetics
Ionic Liquid VolumeOptimized ratioSolvent efficiencyEnhanced solvation and stability

Solvent-Free Mechanochemical Methods

Solvent-free mechanochemical methods represent a revolutionary approach to green chemistry synthesis, eliminating the need for organic solvents while achieving efficient chemical transformations through mechanical energy input. These methodologies offer significant environmental and economic advantages through reduced waste generation, simplified purification procedures, and enhanced reaction selectivity [21] [22].

Mechanochemical synthesis utilizes mechanical forces, typically generated through high-speed ball milling, to initiate and sustain chemical reactions without requiring traditional solvent systems. The mechanical energy input provides activation energy for bond formation and breaking processes, often achieving reaction rates and selectivities comparable to or exceeding those of solution-phase methods [21]. This approach is particularly advantageous for mandelic acid synthesis and related aromatic acid transformations [22].

High-speed ball milling (HSBM) represents the primary mechanochemical technique employed for aromatic acid synthesis, including mandelic acid derivatives. The process involves placing reactants in specialized milling jars with grinding balls, typically made of stainless steel or ceramic materials, and subjecting the mixture to high-frequency oscillations or rotations [21]. The collision forces generated between the balls and reactor walls create localized high-pressure and high-temperature conditions that facilitate chemical bond formation [22].

The mechanochemical sulfonation of aromatic compounds demonstrates the potential of solvent-free methods for aromatic acid synthesis. Using sodium hydrogen sulfate monohydrate (NaHSO₄·H₂O) and phosphorus pentoxide (P₂O₅) under high-speed ball milling conditions, aromatic sulfonic acids can be synthesized efficiently [21] [22]. The process involves in situ generation of sulfuric acid from the reagent mixture, which subsequently reacts with aromatic substrates to produce the corresponding sulfonic acids [22].

The mechanochemical approach offers several advantages over traditional solution-based synthetic methods, including higher product yields, better selectivity, shorter reaction times, simple work-up procedures, and complete elimination of harmful organic solvents [21]. The absence of solvent systems eliminates solvent recovery and purification steps, significantly reducing the environmental footprint of the synthesis process [22].

Reaction optimization in mechanochemical systems requires careful consideration of milling parameters including ball-to-powder ratio, milling frequency, milling time, and jar material. The ball-to-powder ratio typically ranges from 10:1 to 30:1 by weight, providing sufficient mechanical energy transfer while avoiding excessive wear of the milling equipment [21]. Milling frequencies are generally optimized between 15-30 Hz, balancing energy input with equipment durability [22].

The mechanochemical synthesis of mandelic acid derivatives can be achieved through various reaction pathways, including direct functionalization of aromatic precursors and rearrangement of suitable intermediates. The solvent-free nature of these reactions often leads to enhanced selectivity due to the absence of competing solvolysis reactions and reduced side product formation [21].

Temperature control in mechanochemical reactions is achieved through careful optimization of milling parameters rather than external heating systems. The mechanical energy input generates heat through friction and impact forces, and this internal heating often provides optimal reaction temperatures without requiring additional energy input [22]. Cooling systems may be employed to prevent excessive temperature elevation that could lead to product degradation [21].

The characterization of mechanochemically synthesized products typically employs standard analytical techniques including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry. The absence of solvent residues simplifies spectroscopic analysis and often provides cleaner spectra compared to solution-synthesized materials [21].

Product isolation from mechanochemical reactions is significantly simplified compared to solution-phase syntheses. The absence of solvents eliminates evaporation and extraction steps, and products can often be obtained directly from the milling jar after reaction completion [22]. Purification may be achieved through recrystallization or sublimation techniques when necessary [21].

Mechanochemical ParameterTypical RangeOptimization CriterionEffect on Product Quality
Ball-to-Powder Ratio10:1 to 30:1Energy transfer efficiencyReaction completion and selectivity
Milling Frequency15-30 HzMechanical energy inputReaction rate and yield
Milling Time0.5-4 hoursComplete conversionProduct purity and degradation
Jar MaterialStainless steel/CeramicChemical compatibilityContamination prevention
Cooling SystemAir/Water coolingTemperature controlThermal stability maintenance

Chiral Center Configuration Analysis

(R)-(-)-Mandelic acid exhibits a well-defined stereochemical configuration centered on the α-carbon (C2) adjacent to the carboxyl group [1] [2]. The compound possesses the R absolute configuration, as determined by X-ray crystallographic analysis and optical rotation measurements [1] [3]. The molecular formula C8H8O3 corresponds to a molecular weight of 152.15 g/mol [1] [2].

The chiral center is located at the α-carbon bearing both the hydroxyl group and the phenyl ring, creating a tetrahedral geometry around this stereogenic center [4] [5]. The IUPAC systematic name is (2R)-2-hydroxy-2-phenylacetic acid [2] [3], with the SMILES notation OC@@HC1=CC=CC=C1 clearly indicating the R stereochemistry [2] [6].

Optical activity measurements confirm the R configuration, with specific rotation values of [α]D = -153° to -158° (c=2, H2O) [1] [2] [7] and [α]D = -151° (c=1, ethanol) [8] [9]. The compound demonstrates enantiomeric excess greater than 99% when analyzed by gas-liquid chromatography [3] [6], indicating high stereochemical purity.

The molecular conformation in the solid state shows the phenyl ring and carboxyl group adopting specific orientations that minimize steric interactions while maximizing intermolecular hydrogen bonding opportunities [10] [11]. Computational studies using density functional theory calculations reveal that the preferred conformation involves the hydroxyl group positioned to facilitate both intramolecular and intermolecular hydrogen bonding [12] [13].

Hydrogen Bonding Network Topology

The crystal structure of (R)-(-)-mandelic acid exhibits a complex hydrogen bonding network that significantly influences its solid-state properties [11] [12]. Multiple hydrogen bonding motifs have been identified through X-ray crystallographic analysis and infrared spectroscopy [14] [15].

Primary hydrogen bonding patterns include:

  • Hydroxyl O-H···O hydrogen bonds involving the α-hydroxyl group as donor to carboxyl oxygen acceptors with typical distances of 2.6-2.8 Å [12] [14]
  • Carboxylic acid O-H···O hydrogen bonds forming dimeric arrangements with distances of 2.7-2.9 Å [11] [12]
  • Weak C-H···O interactions between aromatic hydrogen atoms and oxygen acceptors at distances of 3.2-3.6 Å [14] [15]

Supramolecular motifs observed in the crystal structure include R²₂(8) dimers formed through carboxylic acid hydrogen bonding, R²₂(10) motifs involving mixed hydroxyl and carboxyl interactions, and extended catemer chains propagating through the crystal lattice [11] [12] [14].

The hydrogen bonding topology varies significantly between enantiopure and racemic forms of mandelic acid [11]. Enantiopure (R)-(-)-mandelic acid typically forms catemer structures, while racemic mixtures preferentially adopt centrosymmetric dimer arrangements [11] [12]. This difference in hydrogen bonding patterns contributes to the distinct crystallization behavior observed for the two forms.

Hirshfeld surface analysis reveals that hydrogen bonding interactions account for approximately 40-60% of the total intermolecular contacts in the crystal structure [16] [14]. The remaining interactions consist primarily of van der Waals contacts and π-π stacking interactions between phenyl rings [14] [15].

Solid-State Characteristics

Crystallization Behavior and Polymorphism

(R)-(-)-Mandelic acid demonstrates complex crystallization behavior with multiple polymorphic forms reported in the literature [11] [17]. The compound can crystallize in different space groups depending on crystallization conditions, solvent choice, and temperature [11] [18].

Polymorphic forms have been identified through powder X-ray diffraction analysis, with distinct diffraction patterns observed for different crystalline modifications [11] [19]. The thermodynamically stable form at room temperature crystallizes in the orthorhombic space group P2₁2₁2₁, while metastable forms may adopt different space group symmetries [20] [18].

Crystallization from different solvents produces varying crystal habits:

  • Water and alcohols typically yield plate-like or needle-shaped crystals [1] [21]
  • Mixed solvent systems (ethanol-water, methanol-ether) can produce different polymorphic modifications [22] [17]
  • Rapid crystallization techniques such as rotary evaporation may stabilize kinetically favored forms [18]

The crystal packing is dominated by extensive hydrogen bonding networks, with phenyl rings arranged in herringbone patterns that minimize steric repulsion while maximizing dispersive interactions [11] [12]. Unit cell parameters vary between polymorphic forms, with typical values for the stable form being a = 9.3-9.5 Å, b = 10.1-10.2 Å, c = 14.5-14.7 Å [23] [18].

Nucleation and growth kinetics appear to be determined primarily by kinetic factors rather than thermodynamic stability [11]. Multiple thermodynamically competitive structures exist within a narrow energy range, making the final crystalline form highly dependent on crystallization conditions [11] [12].

Thermal Stability Profiles (DSC/TGA)

Differential Scanning Calorimetry (DSC) analysis of (R)-(-)-mandelic acid reveals a sharp endothermic melting transition at 130-134°C [1] [2] [7] [8]. The melting point varies slightly between different polymorphic forms and depends on heating rate and sample purity [24] [25].

Thermogravimetric Analysis (TGA) demonstrates the thermal stability profile of the compound [19] [26]:

  • Initial stability up to approximately 200°C with minimal mass loss (<2%) [19] [27]
  • Primary decomposition occurring between 260-390°C with 30-45% mass loss [19]
  • Secondary decomposition at 430-580°C with additional 15-25% mass loss [19]
  • Final residue formation with continued mass loss up to 1000°C for some derivatives [19]

Decomposition products identified through TGA-FTIR coupling include carbon dioxide, water vapor, and various organic fragments resulting from thermal breakdown of the aromatic ring and aliphatic chain [19] [27]. The decomposition mechanism involves initial dehydration followed by decarboxylation and aromatic ring fragmentation [19].

Thermal stability is significantly enhanced in alkali metal salt forms, which show the stability order: K > Na > Rb > Cs [19]. The activation energy for thermal decomposition has been determined to be approximately 150-200 kJ/mol depending on the specific polymorph [19].

Simultaneous DSC-TGA analysis reveals that the melting process is not accompanied by significant mass loss, confirming that melting occurs without decomposition [24] [28]. The glass transition temperature is not typically observed due to the crystalline nature of the compound and its tendency to decompose before reaching the glass transition region [27].

Solution-Phase Properties

pH-Dependent Speciation in Aqueous Systems

(R)-(-)-Mandelic acid exhibits characteristic acid-base behavior in aqueous solution with a pKa value of 3.37-3.41 [8] [29] [30]. This places the compound in the category of moderately weak organic acids, with dissociation behavior significantly influenced by solution pH [29] [31].

Speciation analysis reveals distinct pH-dependent forms:

  • Molecular form (pH < 2): Predominantly protonated carboxylic acid with minimal ionization [7] [29]
  • Transition region (pH 2-5): Equilibrium between molecular and ionic forms [29]
  • Ionic form (pH > 6): Predominantly deprotonated mandelate anion [29] [31]

The pH of aqueous solutions at standard concentrations is 2.1 (60 g/L at 20°C) [7] [8], indicating the acidic nature of the compound. Conductivity measurements have been used to determine precise ionization constants across different temperatures (10-75°C) [29].

Ionization behavior affects multiple solution properties:

  • Solubility enhancement occurs at both low pH (due to protonation suppressing ionization) and high pH (due to ionic form stabilization) [32] [31]
  • Optical rotation remains constant across pH ranges, confirming that ionization does not affect the chiral center [29]
  • Stability in solution is pH-dependent, with maximum stability observed near the natural pH of the compound [31]

Buffer systems incorporating mandelic acid have been developed for specific pH ranges, taking advantage of its moderate pKa value [29]. The compound demonstrates good chemical stability in aqueous solution over extended periods when stored under appropriate conditions [32] [31].

Solubility Parameters in Polar/Non-Polar Solvents

(R)-(-)-Mandelic acid demonstrates highly solvent-dependent solubility characteristics reflecting its amphiphilic nature with both polar (hydroxyl, carboxyl) and non-polar (phenyl ring) structural elements [1] [32] [33].

Aqueous solubility is 109.8 g/L at 25°C [7] [8], classifying the compound as moderately soluble in water. The relatively high water solubility results from extensive hydrogen bonding between the hydroxyl and carboxyl groups with water molecules [1] [32].

Polar organic solvents show excellent solvation capabilities:

  • Ethanol: ~30 mg/mL, freely soluble [32] [21] [9]
  • Methanol: Highly soluble with rapid dissolution [33] [21]
  • Isopropanol: Freely soluble [1] [21]
  • DMSO: ~20 mg/mL, good solubility [32] [34]
  • DMF: ~30 mg/mL, excellent solvation [32] [34]

Non-polar solvents demonstrate poor solvation:

  • Pure acetone: Practically insoluble [1] [33]
  • Diethyl ether: Practically insoluble [33] [35]
  • Hexane and other alkanes: Essentially insoluble [33]

Mixed solvent systems often provide optimal solubility:

  • Acetone with 20% water: Freely soluble [1] [33]
  • Ethanol-water mixtures: Enhanced solubility with optimized ratios [22] [31]
  • Methanol-ether systems: Suitable for crystallization applications [22] [17]

Solubility mechanisms involve multiple intermolecular interactions:

  • Hydrogen bonding with protic solvents through both hydroxyl and carboxyl groups [36] [13]
  • Dipole-dipole interactions with polar aprotic solvents [36] [13]
  • Aromatic π-π interactions contributing to solubility in aromatic solvents [13] [34]

Temperature dependence of solubility follows typical patterns for organic acids, with positive temperature coefficients in most solvents [31] [34]. Solubility prediction models such as the modified Apelblat equation and Buchowski-Ksiazaczak λh model have been successfully applied to correlate temperature-dependent solubility data [34].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Pellets or Large Crystals; Liquid
Solid; Darkens and decomposes after prolonged light exposure; [Merck Index] White crystalline powder with a faint sweet odor; [Fisher Scientific MSDS]

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

152.047344113 g/mol

Monoisotopic Mass

152.047344113 g/mol

Heavy Atom Count

11

Appearance

Solid powder

Melting Point

119 °C
123.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

PPL7YW1M9W

Related CAS

32518-00-6
114-21-6 (mono-hydrochloride salt)
134-95-2 (calcium[2:1] salt)
530-31-4 (mono-ammonium salt)

GHS Hazard Statements

Aggregated GHS information provided by 167 companies from 9 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 11 of 167 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 156 of 167 companies with hazard statement code(s):;
H318 (92.31%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.0000164 [mmHg]

Pictograms

Corrosive

Other CAS

611-71-2

Wikipedia

Mandelic_acid
Trandolapril

Use Classification

Cosmetics -> Antimicrobial

General Manufacturing Information

Benzeneacetic acid, .alpha.-hydroxy-, (.alpha.R)-: ACTIVE

Dates

Last modified: 08-15-2023
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2: Deshmukh DG, Bangal MN, Patekar MR, Medhane VJ, Mathad VT. Investigation of Mechanistic Pathway for Trimethyl Borate Mediated Amidation of (R)-Mandelic Acid for the Synthesis of Mirabegron, an Antimuscarinic Agent. Acta Chim Slov. 2018 Mar;65(1):239-245. PubMed PMID: 29562093.
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11: Bearne SL, St Maurice M. A Paradigm for CH Bond Cleavage: Structural and Functional Aspects of Transition State Stabilization by Mandelate Racemase. Adv Protein Chem Struct Biol. 2017;109:113-160. doi: 10.1016/bs.apcsb.2017.04.007. Epub 2017 Jun 9. Review. PubMed PMID: 28683916.
12: Borazjani M, Mehdinia A, Jabbari A. Betamethasone-based chiral electrochemical sensor coupled to chemometric methods for determination of mandelic acid enantiomers. J Mol Recognit. 2017 Dec;30(12). doi: 10.1002/jmr.2653. Epub 2017 Jul 4. PubMed PMID: 28675615.
13: Flieger J, Feder-Kubis J, Tatarczak-Michalewska M, Płazińska A, Madejska A, Swatko-Ossor M. Natural terpene derivatives as new structural task-specific ionic liquids to enhance the enantiorecognition of acidic enantiomers on teicoplanin-based stationary phase by high-performance liquid chromatography. J Sep Sci. 2017 Jun;40(11):2374-2381. doi: 10.1002/jssc.201700197. Epub 2017 May 8. PubMed PMID: 28426156.
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